molecular formula C9H10N2O B1592883 4-Methoxy-1H-indol-6-amine CAS No. 885518-12-7

4-Methoxy-1H-indol-6-amine

Cat. No. B1592883
M. Wt: 162.19 g/mol
InChI Key: OMDJRLJKLOICLC-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indol-6-amine is a research chemical with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is used for a variety of research applications .


Synthesis Analysis

The synthesis of indole derivatives, including 4-Methoxy-1H-indol-6-amine, has been a topic of interest in the chemical community . Many methods start from ortho-substituted anilines, which restricts the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-indol-6-amine consists of a benzene ring fused with a pyrrole ring, forming a 2,3-benzopyrrole structure . This structure is part of the indole moiety, which is a significant heterocyclic system in natural products and drugs .


Chemical Reactions Analysis

Indole syntheses, including those of 4-Methoxy-1H-indol-6-amine, almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The reaction tolerates often-troublesome functionalities such as ketones, esters, and nitro groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-1H-indol-6-amine include a molecular weight of 162.19 g/mol . More specific properties such as boiling point, density, and pKa were not found in the retrieved papers.

Scientific Research Applications

  • Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms .
    • Method : The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline (prepared in three steps from m-iodophenol) and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .
    • Results : The synthesis resulted in the production of ibogaine and epiibogaine .
  • Treatment of Various Disorders

    • Field : Pharmacology
    • Application : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : The specific methods of application or experimental procedures vary depending on the specific disorder being treated .
    • Results : The results have shown that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Antiviral Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been found to possess antiviral activities .
    • Method : The specific methods of application or experimental procedures vary depending on the specific virus being targeted .
    • Results : Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-inflammatory Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been found to possess anti-inflammatory activities .
    • Method : The specific methods of application or experimental procedures vary depending on the specific inflammation being targeted .
    • Results : Certain indole derivatives have shown significant anti-inflammatory effects .
  • Anticancer Activity

    • Field : Oncology
    • Application : Indole derivatives have been found to possess anticancer activities .
    • Method : The specific methods of application or experimental procedures vary depending on the specific type of cancer being targeted .
    • Results : Certain indole derivatives have shown significant anticancer effects .
  • Biochemical Research and Organic Synthesis

    • Field : Biochemistry and Organic Chemistry
    • Application : “4-Methoxy-1H-indol-6-amine” is used for biochemical research and organic synthesis .
    • Method : The specific methods of application or experimental procedures vary depending on the specific research or synthesis being conducted .
    • Results : The results vary depending on the specific research or synthesis being conducted .
  • Anti-HIV Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been found to possess anti-HIV activities .
    • Method : The specific methods of application or experimental procedures vary depending on the specific HIV strain being targeted .
    • Results : Certain indole derivatives have shown significant anti-HIV effects .
  • Antioxidant Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been found to possess antioxidant activities .
    • Method : The specific methods of application or experimental procedures vary depending on the specific oxidative stress being targeted .
    • Results : Certain indole derivatives have shown significant antioxidant effects .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been found to possess antimicrobial activities .
    • Method : The specific methods of application or experimental procedures vary depending on the specific microbe being targeted .
    • Results : Certain indole derivatives have shown significant antimicrobial effects .
  • Antitubercular Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been found to possess antitubercular activities .
    • Method : The specific methods of application or experimental procedures vary depending on the specific strain of tuberculosis being targeted .
    • Results : Certain indole derivatives have shown significant antitubercular effects .

properties

IUPAC Name

4-methoxy-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDJRLJKLOICLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646090
Record name 4-Methoxy-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-indol-6-amine

CAS RN

885518-12-7
Record name 4-Methoxy-1H-indol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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